molecular formula C16H18Br2N2 B15285307 (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine

(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B15285307
M. Wt: 398.13 g/mol
InChI Key: WVRUGMYZGAOFJU-HZPDHXFCSA-N
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Description

(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine (CAS 479496-38-3) is a chiral diamine compound of high interest in advanced synthetic and catalytic applications . It features a 1,2-ethanediamine core with a stereospecific (1R,2R) configuration, which imparts distinct steric and electronic properties that are critical for enantioselective processes . The compound's rigid backbone and defined stereochemistry contribute to high selectivity in ligand design for metal complexes, making it a valuable scaffold in the development of catalysts for fine chemical production . Its primary research value lies in its role as a chiral ligand in asymmetric synthesis, particularly in catalytic reactions requiring high enantioselectivity, such as enantioselective hydrogenation and carbon-carbon bond-forming reactions . The bromine substituents on the 4-bromophenyl groups enhance the compound's reactivity in cross-coupling reactions, providing versatile handles for further structural diversification and the synthesis of novel derivatives for structure-activity relationship (SAR) studies in pharmaceutical research . This product is offered with a purity of ≥98% (by HPLC) and high enantiomeric excess (99% ee), ensuring consistent and reliable performance in sensitive synthetic workflows . For safe handling and stable storage, it is recommended to keep the material sealed in a dry environment at 2-8°C . This chemical is intended for research and further manufacturing applications only; it is not approved for direct human use.

Properties

Molecular Formula

C16H18Br2N2

Molecular Weight

398.13 g/mol

IUPAC Name

(1R,2R)-1,2-bis(4-bromophenyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C16H18Br2N2/c1-19-15(11-3-7-13(17)8-4-11)16(20-2)12-5-9-14(18)10-6-12/h3-10,15-16,19-20H,1-2H3/t15-,16-/m1/s1

InChI Key

WVRUGMYZGAOFJU-HZPDHXFCSA-N

Isomeric SMILES

CN[C@H](C1=CC=C(C=C1)Br)[C@@H](C2=CC=C(C=C2)Br)NC

Canonical SMILES

CNC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and N,N-dimethylamine.

    Formation of Intermediate: The first step involves the condensation of 4-bromobenzaldehyde with N,N-dimethylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a chiral building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of chiral materials and polymers.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tables of Key Data

Table 1: Physical Properties

Compound Melting Point Solubility (THF) Purity (HPLC) ee (%)
Target (4-bromophenyl) Not reported High 97% 99
4-Chlorophenyl analog () 120–125°C Moderate 97% 99
N1,N2-Bis(4-Bromobenzyl) () 85–90°C Low 90% N/A

Table 2: Catalytic Performance

Ligand (Compound) Reaction Type Yield (%) ee (%)
Target (Bromophenyl) Asymmetric Aldol 82 95
L8 (Diphenyl-quinolinyl) Oxidative Coupling 73 88
4-Methoxyphenyl analog () Hydrogenation 68 90

Biological Activity

(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound notable for its dual bromophenyl and dimethylamine substituents on an ethane backbone. This compound exhibits significant biological activity due to its chirality, which influences its interactions with various biological targets, including enzymes and receptors. The following sections delve into its synthesis, biological mechanisms, and potential applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The reaction begins with the condensation of 4-bromobenzaldehyde and N,N-dimethylamine to form an intermediate imine.
  • Reduction : The imine is then reduced using sodium borohydride or a similar reducing agent to yield the corresponding amine.
  • Chiral Resolution : The final step involves the resolution of the racemic mixture to isolate the (1R,2R)-enantiomer through chiral chromatography or diastereomeric salt formation.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to selectively bind to various molecular targets. This selectivity is primarily due to its chiral nature, which allows it to interact with specific enzymes and receptors in a manner that can modulate biochemical pathways.

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic processes and signaling pathways.
  • Receptor Binding : Its structural features enable it to bind to receptors involved in various physiological processes, which could lead to therapeutic effects in drug development .

Biological Activity Data

Research indicates that compounds similar in structure exhibit notable pharmacological effects. Below is a summary of findings related to the biological activity of this compound:

Activity Type Observation Reference
Enzyme InhibitionSignificant inhibition of specific enzymes
Anticancer ActivityPotential for anticancer effects against various cell lines
CytotoxicityExhibited cytotoxic effects in vitro

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 and HepG2. Its mechanism appears linked to the modulation of signaling pathways that regulate cell proliferation .
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit alkaline phosphatase and other enzymes critical in metabolic pathways. Such inhibition may have implications for conditions like diabetes and cancer .

Q & A

Q. What are the standard synthetic protocols for (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves a reductive coupling or Schiff base formation under inert conditions. For example, a two-neck flask under nitrogen is charged with a diamine precursor (e.g., 1,2-diaminoethane derivatives) and 4-bromobenzaldehyde in anhydrous DMSO. After stirring at 20°C for 14 hours, the mixture is quenched with water, extracted with ethyl ether, and purified via column chromatography. Stereoselectivity is controlled using chiral auxiliaries or asymmetric catalysis. Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of reactants .

Q. What spectroscopic and crystallographic methods confirm the chiral configuration and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Signals for bromophenyl protons (δ 7.3–7.5 ppm) and methyl groups on the amine (δ 2.2–2.5 ppm) confirm substitution patterns.
  • IR : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals unit cell parameters (e.g., triclinic system, space group P-1) and absolute configuration. For example, a related meso-diamine derivative showed unit cell dimensions a = 5.9858 Å, b = 10.0355 Å, c = 10.1711 Å, with dihedral angles confirming the (1R,2R) configuration .

Advanced Research Questions

Q. How does bromine substitution influence electronic properties and reactivity compared to chloro/iodo analogs?

  • Methodological Answer : Bromine's polarizability and moderate electronegativity enhance electrophilic aromatic substitution (EAS) reactivity compared to chlorine (less reactive) and iodine (more reactive but prone to side reactions). A comparative study of halogenated analogs reveals:
HalogenReactivity (EAS)StabilityApplications
BrModerateHighCatalysis, materials science
ClLowVery highStable intermediates
IHighLowRadiolabeling

Bromine's balance of reactivity and stability makes it ideal for cross-coupling reactions in asymmetric catalysis .

Q. What strategies resolve discrepancies in reported biological activities of this diamine derivative?

  • Methodological Answer : Contradictions in biological data (e.g., cytotoxicity vs. inertness) often arise from:
  • Purity Issues : Use HPLC-MS to ensure >98% purity, as impurities (e.g., unreacted aldehydes) may skew results.
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability.
  • Structural Confirmation : Re-evaluate stereochemistry via SC-XRD if conflicting activity is observed between enantiomers.
  • Meta-Analysis : Compare datasets across studies using multivariate regression to identify confounding variables (e.g., solvent residues) .

Q. How can computational modeling predict this compound's behavior in asymmetric catalysis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the bromophenyl groups lower the LUMO energy, enhancing substrate binding in catalytic cycles.
  • Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., with Ni or Pd) to optimize coordination geometry.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed inhibition or activation.
    Validation requires correlating computational predictions with experimental outcomes like enantiomeric excess (ee) in catalytic reactions .

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